molecular formula C12H12N2O B14500165 4-Ethoxy-2-phenylpyrimidine CAS No. 63189-54-8

4-Ethoxy-2-phenylpyrimidine

Cat. No.: B14500165
CAS No.: 63189-54-8
M. Wt: 200.24 g/mol
InChI Key: PXYRPWGJLYXQQC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-phenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with an ethoxy group at the 4-position and a phenyl group at the 2-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. Meanwhile, the phenyl group facilitates π-π stacking interactions, a critical feature in ligand-receptor binding .

Properties

CAS No.

63189-54-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-ethoxy-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2O/c1-2-15-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

PXYRPWGJLYXQQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-phenylpyrimidine typically involves the condensation of ethoxy-substituted pyrimidine derivatives with phenyl-substituted reagents. One common method is the reaction of 4-ethoxypyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield this compound-5-carboxylic acid .

Scientific Research Applications

4-Ethoxy-2-phenylpyrimidine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Pyrimidine Derivatives

4-Methoxypyrimidine ()
  • Structure : Lacks the phenyl group at position 2 and has a methoxy group instead of ethoxy.
  • Applications : Often serves as an intermediate in synthesizing more complex pharmaceuticals or agrochemicals .
Fluorinated Pyrimidine Analogs ()
  • Examples: Compounds like (2S)-2-[2-[2,3-difluoro-4-phenoxy]ethylamino]butanedioic acid () feature fluorinated aromatic rings and spirocyclic systems.
  • Properties : Fluorine atoms increase electronegativity and metabolic stability by resisting oxidative degradation. The addition of trifluoromethyl groups enhances binding affinity to hydrophobic enzyme pockets.
  • Applications : These modifications are common in kinase inhibitors and anticancer agents, where target specificity is critical .
N-(2-{[...]}-5-{[...]}phenyl)prop-2-enamide ()
  • Structure: Contains a methoxy group, amino linkages, and an acrylamide moiety.
  • Properties : The acrylamide group enables covalent binding to cysteine residues in target proteins, a strategy used in irreversible inhibitors. The methoxy group balances solubility and permeability.
  • Applications : Serves as a key intermediate in synthesizing covalent kinase inhibitors for oncology .

Key Comparative Data (Qualitative)

Compound Substituents Key Features Applications References
4-Ethoxy-2-phenylpyrimidine 4-ethoxy, 2-phenyl High lipophilicity, π-π interactions Drug discovery scaffolds
4-Methoxypyrimidine 4-methoxy Enhanced solubility Synthetic intermediates
Fluorinated analogs Multiple F/CF₃ groups Metabolic stability, target specificity Kinase inhibitors, anticancer agents
Acrylamide derivative Methoxy, acrylamide Covalent protein binding Irreversible enzyme inhibitors

Structure-Activity Relationships (SAR)

  • Ethoxy vs. Methoxy: Ethoxy increases lipophilicity, favoring blood-brain barrier penetration, whereas methoxy improves solubility for intravenous formulations.
  • Phenyl Group : Critical for hydrophobic interactions in receptor binding; its absence (e.g., in 4-methoxypyrimidine) limits target engagement.
  • Fluorine/Trifluoromethyl : Enhances binding energy via polar interactions and blocks metabolic hotspots, extending drug half-life .

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